N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzoxazole moiety, which is a heterocyclic compound with a fusion of benzene and oxazole . Benzoxazole derivatives have been known for their wide spectrum of pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of several novel heterocyclic compounds derived from visnaginone and khellinone, which share structural features with the specified compound. These synthesized compounds showed potential as anti-inflammatory and analgesic agents, highlighting the therapeutic applications of such molecules (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives : Another study synthesized new pyridine derivatives, evaluating their antimicrobial activities. This research provides a methodological framework for exploring the antimicrobial potential of related compounds, suggesting a possible application in combating microbial resistance (Patel et al., 2011).
Cinitapride and Benzimidazole Derivatives : Research into cinitapride-related benzimidazole derivatives, which are structurally analogous to the target compound, explored their anti-ulcerative activity. This indicates the compound's potential utility in gastrointestinal motility and ulcerative disorders (Srinivasulu et al., 2005).
Methodological Advances in Synthesis
- Convergent Synthesis Techniques : A study on oxindole synthesis via palladium-catalyzed CH functionalization demonstrates advanced synthetic techniques that could be applied to the production of complex molecules like "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide," potentially offering new pathways for creating pharmacologically active agents (Magano et al., 2014).
Potential Pharmacological Applications
- Antipsychotic Agent Development : Research into heterocyclic carboxamides as potential antipsychotic agents illustrates the process of structural modification and evaluation for receptor affinity, providing a template for the development of new drugs in the field of mental health. This could be relevant for compounds with similar structures, hinting at their potential application in treating psychiatric disorders (Norman et al., 1996).
Wirkmechanismus
Target of Action
The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activities
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the downstream effects of these pathways, including receptor desensitization and signaling .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its inhibitory effects on GRK-2 and -5. This could potentially lead to alterations in cardiovascular function, given the role of these targets in cardiovascular disease .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-8-4-5-16-13-20(29-21(16)19)22(27)24-14-15-9-11-26(12-10-15)23-25-17-6-2-3-7-18(17)30-23/h2-8,13,15H,9-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGGZEAXCALPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.